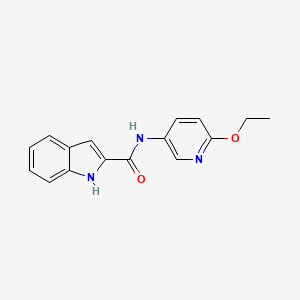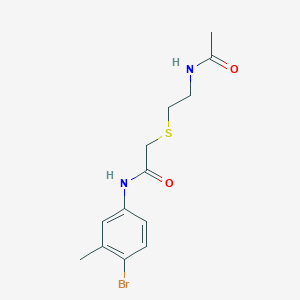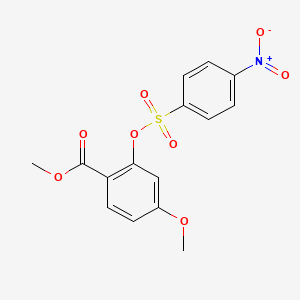
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide, also known as EPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPIC is a small molecule that can be synthesized in the lab, and it has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and protect neurons from oxidative stress. This compound has also been found to modulate the immune system by regulating the production of cytokines and chemokines. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and fluorescent properties. This compound can be used as a probe to study biological systems, and it has been found to be non-toxic at low concentrations. However, this compound also has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has several potential future directions for research. It could be further investigated for its anti-inflammatory and anticancer properties, and its ability to modulate the immune system. This compound could also be studied for its potential use as a neuroprotective agent and for its ability to improve cognitive function. In addition, this compound could be used as a probe for imaging in biological systems, and its fluorescent properties could be further optimized. Overall, this compound has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide involves the reaction of 3-ethoxypyridine with indole-2-carboxylic acid, which results in the formation of this compound. This reaction can be carried out using various methods, including refluxing the reactants in a suitable solvent, using a catalyst, or carrying out the reaction under microwave irradiation. The yield and purity of this compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and neuroprotective properties. This compound has also been investigated for its ability to modulate the immune system and to act as an antioxidant. In addition, this compound has been used as a fluorescent probe for imaging in biological systems.
Propriétés
IUPAC Name |
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15-8-7-12(10-17-15)18-16(20)14-9-11-5-3-4-6-13(11)19-14/h3-10,19H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMBCNYOKSILHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)

![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)
![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)